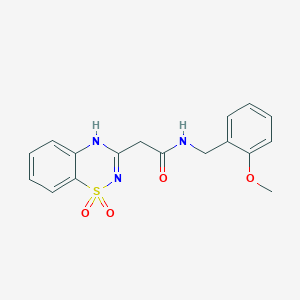

2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-(2-methoxybenzyl)acetamide

Description

This compound is an acetamide derivative featuring a 1,2,4-benzothiadiazine 1,1-dioxide core substituted at the 3-position with an acetamide group linked to a 2-methoxybenzyl moiety. The benzothiadiazine dioxide scaffold is structurally analogous to phthalazinones and other heterocyclic systems known for diverse pharmacological activities, including antidiabetic, antimicrobial, and anti-inflammatory effects .

Properties

IUPAC Name |

2-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-N-[(2-methoxyphenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4S/c1-24-14-8-4-2-6-12(14)11-18-17(21)10-16-19-13-7-3-5-9-15(13)25(22,23)20-16/h2-9H,10-11H2,1H3,(H,18,21)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCXXOCKGSARNEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)CC2=NS(=O)(=O)C3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-(2-methoxybenzyl)acetamide” typically involves the following steps:

Formation of the Benzothiadiazine Core: This can be achieved by cyclization of appropriate sulfonamide precursors under acidic or basic conditions.

Introduction of the Acetamide Group: The acetamide moiety can be introduced through acylation reactions using acetic anhydride or acetyl chloride.

Methoxybenzyl Substitution: The final step involves the substitution of the benzyl group with a methoxybenzyl group, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, solvent selection, and temperature control.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzothiadiazine ring or the methoxybenzyl group.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Amines, alcohols.

Substitution Products: Various substituted benzothiadiazine derivatives.

Scientific Research Applications

Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific enzymes or receptors.

Biological Research: Studying its effects on cellular processes and pathways.

Industrial Applications: Potential use as a chemical intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, benzothiadiazine derivatives can interact with enzymes, receptors, or ion channels, modulating their activity. The methoxybenzyl group may enhance binding affinity or selectivity towards certain targets.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural elements—the benzothiadiazine dioxide core, acetamide linker, and 2-methoxybenzyl substituent—are compared below with analogous derivatives (Table 1).

Table 1: Structural Comparison of Benzothiadiazine and Related Derivatives

Pharmacological and Physicochemical Properties

Core Heterocycle Differences :

- The 1,2,4-benzothiadiazine 1,1-dioxide core in the target compound differs from benzothiazole (e.g., ) and benzisothiazole (e.g., ) derivatives in ring size and oxidation state. These variations influence electronic properties and binding affinity. For example, benzothiadiazine dioxides exhibit enhanced hydrogen-bonding capacity due to the sulfone group .

- The benzo[e][1,2]thiazine derivative in shares a fused-ring system with the target compound but includes a bromophenyl substituent linked to antidiabetic activity.

Polar substituents like the 4-hydroxyphenyl group in improve aqueous solubility but may reduce blood-brain barrier penetration compared to the methoxybenzyl group.

Synthetic Routes :

- The target compound’s synthesis likely involves nucleophilic substitution or coupling reactions, as seen in benzothiadiazine derivatives (e.g., Scheme 29 in ).

- By contrast, adamantyl-substituted benzothiazoles () are synthesized via imidazole-mediated acyl transfer, highlighting divergent strategies for introducing bulky substituents.

Crystallographic and Spectroscopic Data :

- The adamantyl derivative in forms hydrogen-bonded dimers and adopts a planar acetamide conformation, critical for crystal packing. Similar intermolecular interactions are expected in the target compound due to its acetamide linker.

- IR and NMR data for benzisothiazole derivatives () confirm the presence of sulfone (ν ~1250–1350 cm⁻¹) and carbonyl (ν ~1660–1680 cm⁻¹) groups, consistent with the target compound’s functional groups.

Biological Activity

2-(1,1-Dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-(2-methoxybenzyl)acetamide is a synthetic compound belonging to the class of benzothiadiazine derivatives. These compounds have garnered attention for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C17H18N3O4S

- Molecular Weight : 358.41 g/mol

- CAS Number : 951540-67-3

The biological activity of benzothiadiazine derivatives is primarily attributed to their ability to interact with various molecular targets within cells. The proposed mechanisms include:

- Enzyme Inhibition : These compounds may inhibit specific enzymes involved in cellular signaling pathways.

- Receptor Modulation : They can act as antagonists or agonists at various receptors, influencing physiological responses.

- Antioxidant Activity : The presence of sulfur and nitrogen in the structure allows for potential antioxidant effects that can mitigate oxidative stress in cells.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzothiadiazine derivatives. In vitro assays have demonstrated that these compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance:

- Disk Diffusion Method : This method was employed to evaluate the antimicrobial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.

| Compound | Zone of Inhibition (mm) | Bacteria Tested |

|---|---|---|

| Benzothiadiazine Derivative A | 20 | Staphylococcus aureus |

| Benzothiadiazine Derivative B | 15 | Escherichia coli |

Cytotoxicity Studies

Cytotoxicity assays using fibroblast cell lines (e.g., L292) have assessed the safety profile of these compounds. The results indicate that while some derivatives exhibit cytotoxic effects at higher concentrations, others show a favorable therapeutic index.

| Compound | IC50 (µM) | Cell Line Tested |

|---|---|---|

| Compound A | 45 | L292 |

| Compound B | >100 | L292 |

Anti-inflammatory Properties

Benzothiadiazine derivatives have also been investigated for their anti-inflammatory effects. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play critical roles in inflammatory responses.

Case Studies

-

Study on Antimicrobial Activity :

A study published in Pharmaceutical Research evaluated twenty 1,2-benzothiazine derivatives for their antimicrobial properties. The results indicated that several compounds displayed potent antibacterial activity against resistant strains of bacteria and suggested their potential as alternative antimicrobial agents . -

Neuroprotective Effects :

Research has shown that certain benzothiadiazine derivatives possess neuroprotective effects against neurotoxic agents like MPP+ in neuronal cell lines. These findings suggest their potential application in treating neurodegenerative diseases . -

Inflammation Models :

In vivo models of inflammation demonstrated that these compounds could significantly reduce edema and inflammatory markers when administered prior to inflammatory stimuli .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.